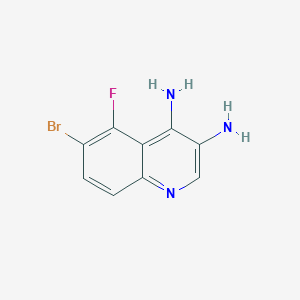
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is a synthetic organic compound characterized by a pyridinone core substituted with a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group is introduced via nucleophilic substitution, where a piperidine derivative reacts with a halogenated pyridinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidin-4-yloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-4-(morpholin-4-yloxy)pyridin-2(1H)-one: Similar structure with a morpholine group instead of piperidine.
1,6-dimethyl-4-(pyrrolidin-4-yloxy)pyridin-2(1H)-one: Contains a pyrrolidine group instead of piperidine.
Uniqueness
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is unique due to the presence of the piperidin-4-yloxy group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10/h7-8,10,13H,3-6H2,1-2H3 |
InChI Key |
SCJSVNMWOUBNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


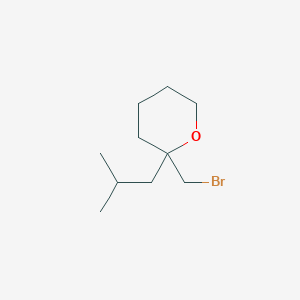
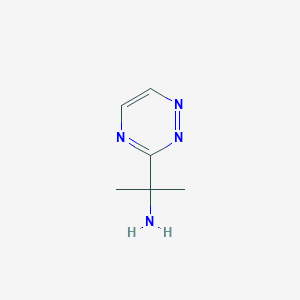
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
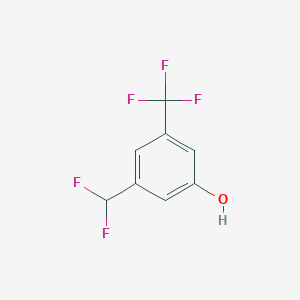
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
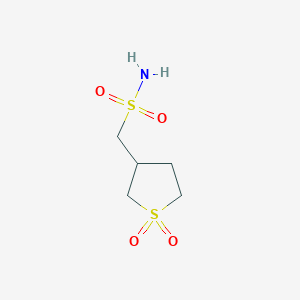
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)

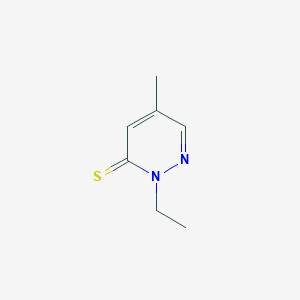
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
